6-Bromo-3-chloropicolinaldehyde: Technical Profile & Synthesis Guide
6-Bromo-3-chloropicolinaldehyde: Technical Profile & Synthesis Guide
The following technical guide details the properties, synthesis, and applications of 6-Bromo-3-chloropicolinaldehyde , a specialized heterocyclic building block used in drug discovery.
Executive Summary
6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8 ) is a trisubstituted pyridine intermediate critical to medicinal chemistry. Distinguished by its orthogonal reactivity—featuring an electrophilic aldehyde, a labile bromide at the C6 position, and a steric/electronic modulating chloride at the C3 position—this scaffold enables the precise construction of complex pharmacophores. It is frequently employed in the development of kinase inhibitors, anti-tubercular agents, and GPCR ligands where the pyridine core serves as a bioisostere for phenyl rings to improve solubility and metabolic stability.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1060815-74-8 |
| IUPAC Name | 6-Bromo-3-chloropyridine-2-carbaldehyde |
| Synonyms | 6-Bromo-3-chloropicolinaldehyde; 2-Formyl-3-chloro-6-bromopyridine |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol |
| SMILES | O=CC1=C(Cl)C=CC(Br)=N1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 97–105 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, THF, DMSO; Sparingly soluble in water |
| Storage | Inert atmosphere (Ar/N₂), 2–8 °C, Protect from light |
Synthetic Pathways[8][9][10][11][12]
The synthesis of 6-Bromo-3-chloropicolinaldehyde typically proceeds via the modification of the corresponding carboxylic acid. The most robust industrial route involves a halogen exchange (HALEX) on a dichlorinated precursor, followed by functional group manipulation of the carbonyl.
Core Synthesis Workflow (Route A)
This protocol utilizes 3,6-dichloropicolinic acid as the starting material. The C6-chlorine is selectively exchanged for bromine due to the electronic activation by the ring nitrogen, a phenomenon enhanced under acidic conditions.
Step 1: Halogen Exchange (HALEX)
-
Reagents: 3,6-Dichloropicolinic acid, HBr (33% in AcOH).
-
Conditions: 110 °C, 24 hours.
-
Mechanism: Nucleophilic aromatic substitution (
) where the harder nucleophile (Cl⁻) is replaced by the softer nucleophile (Br⁻) at the activated C6 position. -
Product: 6-Bromo-3-chloropicolinic acid (CAS: 1060815-76-0).
Step 2: Esterification
-
Reagents: MeOH, H₂SO₄ (cat.).[1]
-
Conditions: Reflux, 6 hours.[2]
-
Product: Methyl 6-bromo-3-chloropicolinate (CAS: 1214328-96-7).
Step 3: Reduction to Alcohol
-
Reagents: NaBH₄, CaCl₂ (in EtOH/THF) or DIBAL-H.
-
Conditions: 0 °C to RT.
-
Product: (6-Bromo-3-chloropyridin-2-yl)methanol.
Step 4: Oxidation to Aldehyde
-
Reagents: MnO₂ (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).
-
Conditions: Reflux (MnO₂) or -78 °C (Swern).
Visualization of Synthesis Logic
Caption: Step-wise synthetic pathway from commercially available dichloro-precursors to the target aldehyde.
Experimental Protocol: Step-by-Step
Stage 1: Preparation of Methyl 6-bromo-3-chloropicolinate
Note: This stage establishes the core halogenation pattern.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Charge the flask with 3,6-dichloropicolinic acid (5.0 g, 26.0 mmol) and Acetic Acid (10 mL).
-
Addition: Add HBr (33% in AcOH) (10.2 mL, ~56 mmol) slowly.
-
Reaction: Heat the mixture to 110 °C for 24 hours. Monitor by LC-MS for the shift from mass 191 (di-Cl) to 235/237 (Br-Cl).
-
Workup: Cool to RT. Pour onto ice water (100 mL). Filter the off-white precipitate.
-
Esterification: Dissolve the wet cake in Methanol (50 mL). Add conc. H₂SO₄ (3 mL) dropwise. Reflux for 6 hours.
-
Isolation: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester.
Stage 2: Conversion to Aldehyde
-
Reduction: Dissolve the methyl ester (1 eq) in anhydrous THF at 0 °C under Nitrogen.
-
Reagent: Add LiAlH₄ (0.6 eq) or DIBAL-H (1.1 eq) dropwise. Stir for 1 hour. Critical: Do not over-reduce; if using LAH, ensure stoichiometric control to stop at alcohol.
-
Quench: Quench with Rochelle's salt solution. Extract with DCM.[6]
-
Oxidation: Dissolve the crude alcohol in DCM . Add Activated MnO₂ (10 eq). Reflux for 4 hours.
-
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to obtain 6-Bromo-3-chloropicolinaldehyde .
Reactivity Profile & Applications
The utility of 6-Bromo-3-chloropicolinaldehyde lies in its chemoselective orthogonality . The three functional handles react under distinct conditions, allowing for sequential modular synthesis.
Functional Handle Analysis[2]
-
C2-Aldehyde (Electrophile):
-
Reactions: Reductive amination, Wittig olefination, Condensation (e.g., to form imidazoles or oxazoles).
-
Priority: Usually the first point of diversification to build the core scaffold.
-
-
C6-Bromine (Labile Electrophile):
-
Reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.
-
Selectivity: Highly reactive toward Pd-catalyzed oxidative addition due to the electron-deficient pyridine ring. Reacts before the C3-chlorine.
-
-
C3-Chlorine (Steric/Electronic Modulator):
-
Reactions: Difficult to displace via
. Requires specialized ligands for Pd-catalysis. -
Role: Often retained to block metabolism at the C3 position or to induce a twisted conformation in biaryl systems (atropisomerism).
-
Application Workflow: Kinase Inhibitor Scaffold
In the development of inhibitors for targets like Mycobacterium tuberculosis (e.g., MurB inhibitors) or human kinases, the aldehyde is often converted to a secondary amine, followed by arylation at the C6 position.
Caption: Chemoselective diversification pathways. The C6-Br allows for cross-coupling without affecting the C3-Cl.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT-SE | H335 | May cause respiratory irritation.[7] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Spill Response: Sweep up solid; do not generate dust. Neutralize surfaces with mild detergent.
-
Storage: Store under Argon at 2–8 °C. Aldehydes are prone to air oxidation to the carboxylic acid over time.
References
-
Konduri, S., et al. (2021). "Design and Synthesis of Chloropicolinate Amides and Urea Derivatives as Novel Inhibitors for Mycobacterium tuberculosis." ACS Omega, 6(2), 1123–1136. (Describes the synthesis of the precursor 6-bromo-3-chloropicolinic acid). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11769234 (Related Isomer Reference). Retrieved from [Link]
-
ChemBuyersGuide. (2025). Source List for 6-Bromo-3-chloropicolinaldehyde. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1060815-74-8|6-Bromo-3-chloropicolinaldehyde|BLD Pharm [bldpharm.com]
- 4. 944317-27-5|6-Bromo-3-chloro-2-methylpyridine|BLD Pharm [bldpharm.com]
- 5. labfind.co.kr [labfind.co.kr]
- 6. atlantis-press.com [atlantis-press.com]
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